N-Methylcyclopentanamine hydrochloride

Solubility Formulation Physicochemical Properties

Procure N-Methylcyclopentanamine hydrochloride (CAS 75098-42-9) for your research. Its conformational rigidity and secondary amine structure offer distinct reactivity, making it a validated TAAR5 agonist (EC50 >10,000 nM). The stable HCl salt ensures reliable solubility (12.5 g/100 mL at 20°C), ideal for reproducible pharmacology, in vivo inflammation models, and as a building block for selective ligand synthesis.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 75098-42-9
Cat. No. B1419344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcyclopentanamine hydrochloride
CAS75098-42-9
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCNC1CCCC1.Cl
InChIInChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyDTMTYKUCZFYAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylcyclopentanamine Hydrochloride: A Stable, Water-Soluble Cyclic Secondary Amine for Pharmaceutical R&D


N-Methylcyclopentanamine hydrochloride (CAS: 75098-42-9) is a cyclic secondary amine with the molecular formula C6H14ClN and a molecular weight of 135.63 g/mol [1]. It is typically synthesized via the methylation of cyclopentanamine, followed by salt formation with hydrochloric acid . The hydrochloride salt form is a white crystalline solid that enhances stability and solubility compared to the free base, making it suitable for precise formulation and handling in organic synthesis and pharmaceutical research [1][2]. Its cyclopentane backbone confers conformational rigidity, a key feature for studies involving selective binding [2].

Why N-Methylcyclopentanamine Hydrochloride Cannot Be Replaced by a Simple Cyclopentylamine Analog


N-Methylcyclopentanamine hydrochloride cannot be readily substituted by its in-class analogs due to the interplay of its cyclic aliphatic structure, N-methyl secondary amine character, and its specific salt form. Unlike primary amines such as cyclopentanamine, the secondary amine in this compound exhibits different reactivity and protonation states [1]. Compared to structurally related sympathomimetic alkylamines like cyclopentamine (which acts as a vasoconstrictor [2]), N-methylcyclopentanamine demonstrates a distinct biological profile, including activity at different receptor targets such as the trace amine-associated receptor 5 (TAAR5) [3]. The hydrochloride salt provides consistent solubility and handling properties that are critical for reproducible experimental results [4].

Quantifiable Differentiators for N-Methylcyclopentanamine Hydrochloride: A Comparative Data Review


Enhanced Water Solubility of the Hydrochloride Salt vs. Free Base

N-Methylcyclopentanamine hydrochloride demonstrates superior water solubility compared to its free base form, a critical parameter for biological assays and aqueous formulations. The hydrochloride salt has a measured aqueous solubility of approximately 12.5 g/100 mL at 20°C [1].

Solubility Formulation Physicochemical Properties

Functional Activity at TAAR5 Receptor

N-Methylcyclopentanamine has been identified as an agonist at the mouse trace amine-associated receptor 5 (TAAR5). In a BRET assay measuring cAMP accumulation in HEK293 cells, the compound exhibited an EC50 greater than 10,000 nM (>1.00E+4 nM) [1]. While this is a relatively low potency, it confirms a specific, measurable interaction with this target, differentiating it from compounds that do not engage TAAR5 or have a different activity profile at other TAAR subtypes.

Trace Amine-Associated Receptor TAAR5 Agonist Activity GPCR

Enzymatic Inhibition Profile: Hydroxylase and Transaminase

N-Methylcyclopentanamine hydrochloride has been reported to act as a hydroxyl donor that inhibits the activity of hydroxylases, transaminases, and alcohol dehydrogenase . While quantitative Ki or IC50 values are not available in the public literature, this multi-enzyme inhibition profile suggests a mechanism of action distinct from other simple amines, which may have a narrower or different enzyme targeting range.

Enzyme Inhibition Hydroxylase Transaminase Alcohol Dehydrogenase Inflammation

NS3 Protease Inhibition and Anti-Inflammatory Activity In Vivo

N-Methylcyclopentanamine hydrochloride is reported to be an inhibitor of NS3 protease, with demonstrated anti-inflammatory properties in a rat model of colitis . While specific inhibition constants (e.g., Ki) are not publicly available, the in vivo activity in a disease-relevant model distinguishes this compound from other NS3 protease inhibitors that may not have demonstrated such effects, or from non-inhibitory structural analogs.

NS3 Protease Anti-inflammatory Colitis In Vivo Model

Optimal Use Cases for N-Methylcyclopentanamine Hydrochloride Based on Verified Evidence


Probing Trace Amine-Associated Receptor (TAAR) Biology

As a validated agonist of mouse TAAR5 with a defined EC50 (>10,000 nM) [1], N-Methylcyclopentanamine hydrochloride serves as a specific tool compound for studying this receptor. It is particularly valuable for experiments where a low-potency ligand is needed to avoid receptor desensitization or to study partial agonism, or in comparative pharmacology studies against other TAAR ligands.

Investigating Inflammatory Bowel Disease (IBD) Mechanisms

The compound's reported inhibition of NS3 protease and its demonstrated anti-inflammatory effects in a rat colitis model make it a candidate for preclinical research into IBD and other inflammatory conditions. It can be used in in vivo models to study disease progression and evaluate therapeutic potential, building on the existing in vivo data.

Synthetic Building Block for Conformationally Restricted Amines

The cyclopentane backbone of N-Methylcyclopentanamine hydrochloride introduces conformational rigidity, a desirable property for designing selective ligands [2]. The compound's defined solubility (12.5 g/100 mL at 20°C [3]) and stability as a hydrochloride salt make it a reliable starting material for derivatization and for creating compound libraries in medicinal chemistry.

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